molecular formula C15H14O2 B2481005 Ethyl 1,2-dihydroacenaphthylene-5-carboxylate CAS No. 92548-86-2

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate

Cat. No.: B2481005
CAS No.: 92548-86-2
M. Wt: 226.275
InChI Key: CGSQTRMDLXWKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.275. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate, a related compound, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • Selective Cyclocondensation : Lebedˈ et al. (2012) researched the use of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).

  • Hantzsch Cyclization : Frigerio et al. (1988) studied the Hantzsch cyclization of ethyl 4-chloro-2-benzylidene-acetoacetates with methyl 3-aminocrotonate, leading to the formation of specific tetrahydropyridine derivatives (Frigerio et al., 1988).

  • Carboxyl-Group Protection : Amaral (1969) explored the use of the 2-(p-nitrophenylthio)ethyl group for carboxyl-group protection in peptide synthesis (Amaral, 1969).

  • Synthesis of α-Pyranones : Gelmi and Pocar (1992) investigated the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, forming ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate (Gelmi & Pocar, 1992).

  • Synthesis of 1,2,4-Triazines : Ohsumi and Neunhoeffer (1992) prepared ethyl 1,2,4-triazine-5-carboxylates by heating specific hydrazones with ammonium acetate, demonstrating high regioselectivity (Ohsumi & Neunhoeffer, 1992).

Industrial Applications

  • Ethylene Polymerization : Katla et al. (2016) synthesized a series of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene compounds for ethylene polymerization, indicating the potential industrial application of similar chemical structures (Katla et al., 2016).

Properties

IUPAC Name

ethyl 1,2-dihydroacenaphthylene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15(16)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSQTRMDLXWKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2CCC3=C2C1=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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